(S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid
Description
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(2S)-2-[(3S)-3-fluoropyrrolidin-1-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-6-7-14(8-10)11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11-/m0/s1 |
InChI Key |
ZLAKPURGNBLUCC-QWRGUYRKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)[C@@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CN(CC1F)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid typically involves several steps:
Formation of the Fluoropyrrolidine Ring: The synthesis begins with the preparation of the fluoropyrrolidine ring. This can be achieved through the fluorination of a suitable pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment to Phenylacetic Acid: The fluoropyrrolidine intermediate is then coupled with phenylacetic acid. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a modulator of the complement system, which is integral to the innate immune response. Specifically, it has been noted for its ability to inhibit the activation of Factor D within the complement pathway. This modulation can be crucial in treating complement-mediated diseases such as autoimmune disorders and certain ophthalmic conditions.
Case Study: Complement System Modulation
- Objective : To evaluate the efficacy of (S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid in reducing complement activation.
- Findings : The compound demonstrated significant inhibition of C3 activation, suggesting potential use in therapies for diseases like age-related macular degeneration and rheumatoid arthritis .
Neuroscience Applications
Research indicates that this compound may possess neuroprotective properties. Its structural features allow it to interact with various neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
- Objective : To assess the neuroprotective effects of the compound in neuronal cell models.
- Methodology : Human-induced pluripotent stem cells (iPSCs) were treated with the compound under oxidative stress conditions.
- Results : The treatment resulted in reduced cell death and improved neuronal function, indicating potential applications in neurodegenerative diseases .
Pain Management
The compound has been identified as a selective blocker of sodium channels, particularly Na v 1.7, which is implicated in pain pathways. This makes it a promising candidate for developing analgesics.
Case Study: Pain Modulation
- Objective : To evaluate the analgesic properties of this compound.
- Findings : In rodent models of inflammatory and neuropathic pain, the compound exhibited robust efficacy, reducing pain responses significantly compared to control groups .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound has led to insights regarding its pharmacological profile.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism by which (S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can play a crucial role in these interactions by influencing the electronic properties of the molecule and its binding affinity.
Comparison with Similar Compounds
Key Structural Features
A comparison of molecular attributes with related compounds is summarized below:
*Estimated based on structural analysis.
Functional and Pharmacological Insights
- Fluorination Effects: The fluorine atom in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2-(pyridin-3-yl)acetic acid .
- Stereochemical Influence : The S,S-configuration may optimize binding to chiral biological targets, contrasting with racemic or differently configured analogs (e.g., (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine) .
- Acidic Moieties : The phenylacetic acid group is shared with anti-inflammatory drugs (e.g., ibuprofen derivatives), but fluorination could alter pKa and solubility compared to 1-(4-Methylphenyl)-2-phenylacetic acid .
- Reactivity Differences : Unlike the acetylthio-containing compound in , the target lacks hydrolytically labile groups, suggesting improved stability under physiological conditions.
Biological Activity
(S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurological disorders and cancer therapies. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a chiral center, which plays a crucial role in its biological activity. Its structure can be represented as follows:
Research indicates that this compound acts primarily through the inhibition of specific enzymes involved in cellular signaling pathways. One notable target is neutral sphingomyelinase 2 (nSMase2), which is implicated in the progression of neurodegenerative diseases such as Alzheimer’s disease. Inhibiting nSMase2 can reduce the release of exosomes that contribute to neuronal damage .
1. Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective effects in animal models. For instance, it has been shown to significantly reduce exosome release from neurons, thereby mitigating neuroinflammation and neuronal apoptosis associated with Alzheimer's disease .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. It was found to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 (liver cancer) | 22.5 ± 0.3 |
| HCT-116 (colon cancer) | 15.4 ± 0.5 |
| A549 (lung cancer) | 13.6 ± 0.3 |
These findings suggest that this compound may target key signaling pathways such as the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring and phenyl moiety can significantly affect the compound's potency and selectivity against nSMase2 and cancer cells. For example, compounds with different substituents on the phenyl ring displayed varying degrees of biological activity, highlighting the importance of molecular structure in therapeutic efficacy .
Alzheimer's Disease Model
In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in:
- Reduction of amyloid plaques : Histological analysis showed a significant decrease in amyloid-beta plaques.
- Improved cognitive function : Behavioral tests indicated enhanced memory retention compared to control groups.
Cancer Therapy Research
In vitro studies on human cancer cell lines revealed that treatment with this compound led to:
- Induction of apoptosis : Flow cytometry analyses confirmed an increase in apoptotic cell populations.
- Cell cycle arrest : The compound caused G2/M phase arrest, indicating its potential to halt cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
